E3 ligase Ligand-Linker Conjugates 17, also known as Cereblon Ligand-Linker Conjugates 2 trifluoroacetic acid, is a synthesized compound that plays a pivotal role in targeted protein degradation technology. This compound incorporates a ligand for E3 ubiquitin ligase and a linker, essential for the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative small molecules designed to induce the degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system for therapeutic applications. E3 ligase Ligand-Linker Conjugates 17 is primarily utilized in research settings and is not intended for human use, as indicated by its catalog listing and safety warnings .
The compound is classified under the broader category of E3 ligase ligand-linker conjugates, which are integral to the PROTAC technology. It is derived from thalidomide, a drug that has been repurposed for its ability to bind to cereblon, an E3 ubiquitin ligase, facilitating targeted protein degradation. The compound's CAS number is 1950635-16-1, and it is available in sample solutions at concentrations typically around 10 mM .
The synthesis of E3 ligase Ligand-Linker Conjugates 17 involves several key steps:
The specific details of the synthetic pathway may vary depending on the laboratory protocols employed but generally follow established organic synthesis techniques used in medicinal chemistry .
E3 ligase Ligand-Linker Conjugates 17 has a molecular formula of C25H31F3N4O8. The structure consists of:
The molecular structure can be represented as follows:
This structural configuration allows for effective interaction with cereblon and subsequent recruitment of the ubiquitin-proteasome system for targeted degradation .
E3 ligase Ligand-Linker Conjugates 17 participates in several significant chemical reactions:
These reactions exemplify the catalytic mechanism characteristic of PROTACs, where one molecule can induce multiple rounds of target degradation by recycling itself after each cycle .
The mechanism of action for E3 ligase Ligand-Linker Conjugates 17 involves several steps:
This process not only effectively reduces levels of specific proteins but also allows for selective targeting without affecting other cellular functions .
E3 ligase Ligand-Linker Conjugates 17 exhibits various physical and chemical properties:
These properties are critical when considering its application in laboratory settings and during formulation development .
E3 ligase Ligand-Linker Conjugates 17 finds numerous applications in scientific research:
Targeted protein degradation via PROTACs (PROteolysis TArgeting Chimeras) represents a paradigm shift from occupancy-driven pharmacology to event-driven catalytic protein knockdown. PROTACs are heterobifunctional molecules comprising three elements: an E3 ubiquitin ligase ligand, a target protein-binding warhead, and a chemical linker. This architecture enables the recruitment of the ubiquitin-proteasome system (UPS) to mark proteins of interest (POIs) for degradation. The first-generation PROTACs, reported in 2001, utilized peptide-based E3 ligands (e.g., SCFβ-TRCP or VHL-recruiting peptides) linked to target binders like ovalicin or estrogen. However, these molecules suffered from poor cell permeability, proteolytic instability, and synthetic complexity, limiting therapeutic utility [1] [7].
The advent of small-molecule E3 ligase ligands (e.g., nutlin-3 for MDM2 in 2008) marked a critical inflection point, enabling cell-permeable PROTACs with nanomolar degradation efficiency. This transition unlocked the potential to degrade "undruggable" targets—transcription factors, scaffolding proteins, and mutant oncoproteins—that lack enzymatic activity or deep binding pockets for conventional inhibitors. By 2020, PROTACs demonstrated clinical proof-of-concept with ARV-110 (degrading androgen receptor) and ARV-471 (targeting estrogen receptor), both leveraging CRBN ligands [5] [7].
Table 1: Evolution of PROTAC Generations
Generation | Time Period | E3 Ligand Type | Key Example | Limitations |
---|---|---|---|---|
First-Gen | 2001–2008 | Peptide-based (e.g., IκBα phosphopeptide) | PROTAC-1 (MetAP-2 degrader) | Low permeability, protease sensitivity |
Second-Gen | 2008–2015 | Small-molecule (e.g., nutlin-3 for MDM2) | AR-targeting PROTAC (7) | Micromolar efficiency |
Modern Era | 2015–present | Optimized CRBN/VHL ligands with linkers | MZ1 (BRD4 degrader), ARV-110 | High selectivity, sub-nM activity |
The discovery of immunomodulatory imide drugs (IMiDs) as cereblon (CRBN) ligands revolutionized PROTAC design. Thalidomide—once infamous for teratogenicity—was repurposed as a CRBN recruiter after its 2010 identification as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex. Structural studies revealed that IMiDs (thalidomide, lenalidomide, pomalidomide) bind CRBN's tri-tryptophan pocket, reprogramming it to degrade transcription factors like IKZF1/3 [1] [4]. However, early thalidomide-based PROTACs faced challenges:
Advances in synthetic chemistry enabled diverse linker attachments:
Parallelly, VHL ligands evolved from peptidic ALAPYIP sequences to hydroxyproline-based small molecules. VH032 (Kd = 185 nM) and its derivatives (e.g., (S,R,S)-AHPC-PEG3-N3) provided modular exit vectors via capping group modifications, enabling degraders like MZ1 [4] [8].
Table 2: Key E3 Ligand-Linker Conjugates and Their Structural Features
Conjugate Name | E3 Ligase | Linker Structure | Attachment Chemistry | Application Example |
---|---|---|---|---|
Thalidomide-O-amido-C6-NH₂ | CRBN | Amide-PEG spacer | Carboxylic acid coupling | BRD4 degraders (e.g., dBET1) |
Pomalidomide-PEG3-CO₂H | CRBN | Triethylene glycol | Amide bond | BTK degraders (NX-2127) |
(S,R,S)-AHPC-PEG3-N3 | VHL | PEG3-azide | Click chemistry | Kinase degraders |
Thalidomide 4'-ether-alkylC2-amine | CRBN | Alkyl ether | Amidation | IRAK4 degraders (KT-413) |
E3 Ligase Ligand-Linker Conjugates 17 | Undisclosed | Inferred: Optimized length/rigidity | Likely amide/ether | Preclinical oncology targets |
"E3 Ligase Ligand-Linker Conjugates 17" (Conjugate 17) exemplifies the rational optimization of linker geometry and E3 engagement for ternary complex stability. While its exact structure remains proprietary, its positioning can be inferred from published conjugate design principles:
In kinome-wide degradation screens (e.g., using promiscuous kinase warheads), conjugates like Conjugate 17 enable rapid PROTAC prototyping. For instance, VHL conjugates with C5/C6-PEG linkers degraded kinases inaccessible to CRBN-based counterparts, highlighting how linker length dictates target scope [2]. Notably, Conjugate 17's design likely mitigates pitfalls observed in first-gen conjugates:
Table 3: Comparative Analysis of Clinical-Stage PROTAC Conjugates
PROTAC (Company) | Target | E3 Ligase | Conjugate Chemistry | Linker Features |
---|---|---|---|---|
ARV-110 (Arvinas) | AR | CRBN | Pomalidomide-C2-NH₂ hydrochloride | Alkylamide, moderate flexibility |
ARV-471 (Arvinas/Pfizer) | ER | CRBN | Pomalidomide-PEG2-CO₂H | PEG, enhanced solubility |
DT2216 (Dialectic) | BCL-XL | VHL | VH032-C6-COOH | Alkyl-PEG, long spacer |
Conjugate 17-Based (Undisclosed) | Preclinical | Likely CRBN/VHL | Optimized for ternary stability | Balanced rigidity/hydrophilicity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7